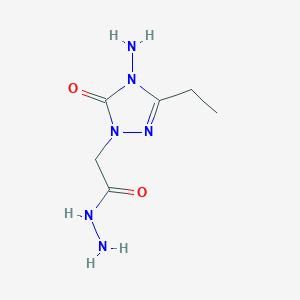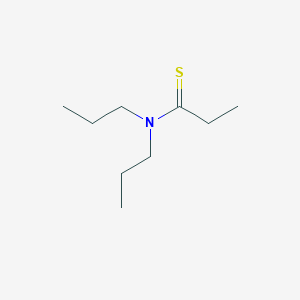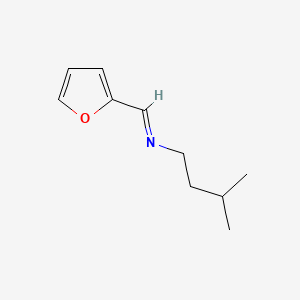
N-(Furan-2-ylmethylene)-3-methylbutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Furan-2-ylmethylene)-3-methylbutylamine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from the condensation reaction between furan-2-carbaldehyde and 3-methylbutylamine. The furan ring in its structure imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethylene)-3-methylbutylamine typically involves the condensation of furan-2-carbaldehyde with 3-methylbutylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(Furan-2-ylmethylene)-3-methylbutylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amine.
Substitution: Substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(Furan-2-ylmethylene)-3-methylbutylamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(Furan-2-ylmethylene)-3-methylbutylamine involves its interaction with various molecular targets. The Schiff base moiety allows it to form coordination complexes with metal ions, which can enhance its biological activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
- N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazone
- N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazonate
Uniqueness
N-(Furan-2-ylmethylene)-3-methylbutylamine is unique due to the presence of the 3-methylbutylamine moiety, which imparts distinct steric and electronic properties compared to other similar compounds
Propiedades
Número CAS |
52074-26-7 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-N-(3-methylbutyl)methanimine |
InChI |
InChI=1S/C10H15NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7-9H,5-6H2,1-2H3 |
Clave InChI |
TWRSDQOEZIGDMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


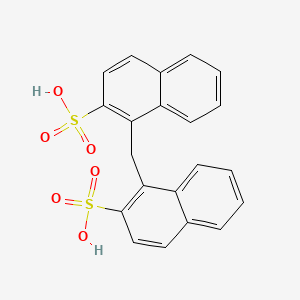
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
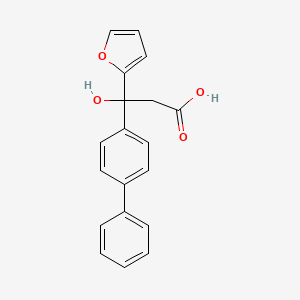
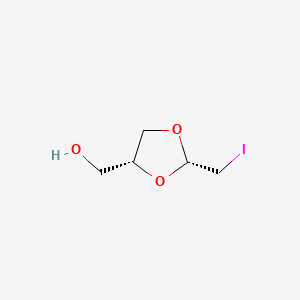
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
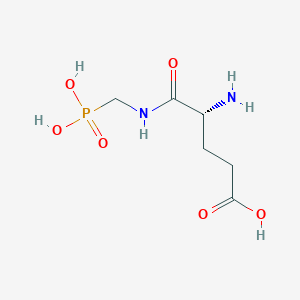
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

